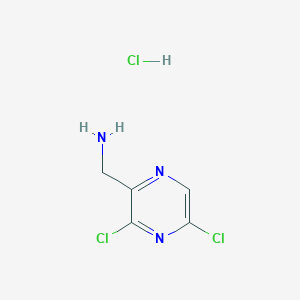
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol, also known as Dioxin, is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its potential applications in scientific research. It has been identified as an environmental pollutant, and has been the focus of much research due to its toxicity and carcinogenic properties.
Aplicaciones Científicas De Investigación
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been widely studied for its potential applications in scientific research. It has been used to study the effects of environmental pollutants on human health, as well as to study the mechanisms of carcinogenesis. It has also been used to study the effects of endocrine disruption, and its potential role in the development of certain diseases. Additionally, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been studied for its potential use in the development of drugs and vaccines, and its potential role in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It is believed that (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol binds to the aryl hydrocarbon receptor (AhR), which is a transcription factor involved in the regulation of gene expression. This binding of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol to the AhR is thought to lead to the activation of certain genes, which in turn leads to the production of certain proteins that can cause a variety of effects, including the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol are not fully understood, but it is believed to have a wide range of effects on the body. It is known to cause oxidative stress, which can lead to DNA damage and the development of cancer. Additionally, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been linked to the disruption of endocrine function, which can lead to a variety of health problems, including infertility, obesity, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol in laboratory experiments has both advantages and limitations. On the one hand, it is a relatively inexpensive compound that is easily synthesized and can be used to study a variety of biological processes. On the other hand, it is a toxic compound that can cause a variety of adverse effects, including DNA damage and cancer. As such, it is important to use caution when working with (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol in the laboratory.
Direcciones Futuras
The potential applications of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol are vast, and there are many potential future directions for research. These include further studies into its mechanisms of action and its potential role in the development of drugs and vaccines. Additionally, further research into its potential effects on human health, as well as its potential role in the treatment of certain diseases, is needed. Finally, further research into its potential use in the development of environmentally friendly products is also needed.
Métodos De Síntesis
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is a complex process that involves multiple steps. The first step is to synthesize the precursor compound, 1,4-benzodioxin, which is done through a Friedel-Crafts acylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as benzene, in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a base, such as sodium hydroxide, to form the final product, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde", "propargyl alcohol", "sodium hydroxide", "acetic acid", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to 2,3-dihydro-1,4-benzodioxin-6-ol", "React 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with sodium hydroxide in water to form 2,3-dihydro-1,4-benzodioxin-6-ol", "Step 2: Conversion of 2,3-dihydro-1,4-benzodioxin-6-ol to (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "React 2,3-dihydro-1,4-benzodioxin-6-ol with propargyl alcohol in the presence of acetic acid and sodium chloride to form (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "Step 3: Purification of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "Extract the reaction mixture with diethyl ether", "Wash the organic layer with water, sodium bicarbonate, and water again", "Dry the organic layer over sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol as a colorless oil" ] } | |
Número CAS |
125872-73-3 |
Nombre del producto |
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol |
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




